tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

Catalog No.
S15831809
CAS No.
M.F
C12H25NO3
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)...

Product Name

tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

IUPAC Name

tert-butyl N-[(3R)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m1/s1

InChI Key

GWNITSXTIFUCSM-SECBINFHSA-N

Canonical SMILES

CC(C)(C)C(CCO)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)[C@@H](CCO)NC(=O)OC(C)(C)C

tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a chemical compound classified as a carbamate. Its molecular formula is C12H25NO3C_{12}H_{25}NO_3 and it has a molecular weight of approximately 231.33 g/mol. The compound features a tert-butyl group, a hydroxy group, and a dimethylpentan-3-yl moiety, which contribute to its unique chemical properties. The structure can be represented by the SMILES notation: O=C(OC(C)(C)C)NC(C(C(C)(C)C)O)C .

The reactivity of tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate primarily involves nucleophilic substitution reactions typical of carbamates. The carbamate functional group can undergo hydrolysis in the presence of water or bases to yield the corresponding amine and carbon dioxide. Additionally, it can participate in acylation reactions where the hydroxyl group can act as a nucleophile, leading to the formation of esters or other derivatives.

Synthesis of tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine derivative. The process generally includes the following steps:

  • Preparation of the Hydroxy Compound: The starting material, 1-hydroxy-4,4-dimethylpentan-3-ol, is synthesized through alkylation or reduction methods.
  • Carbamate Formation: The hydroxy compound is then reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain the desired compound in high purity .

tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate has potential applications in medicinal chemistry and pharmaceuticals due to its structural characteristics that may confer biological activity. It can serve as a building block in drug development or as an intermediate in synthesizing more complex molecules.

Several compounds share structural similarities with tert-butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Aspects
tert-butyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate79069-14-0Contains a methyl group instead of dimethyl groupsSlightly different biological activity profile
(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate79069-13-9Features a shorter carbon chainPotentially different pharmacokinetics
(S)-2-bromo-N-(2-hydroxy-2,4-dimethylpentan-3-yl)benzamide1152313-77-3Contains a bromine substituentMay exhibit distinct reactivity due to bromine

These compounds illustrate variations in structure that may lead to differing biological activities and chemical reactivities while maintaining core features typical of carbamates.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

231.18344366 g/mol

Monoisotopic Mass

231.18344366 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types